磷酸氢化可的松三乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

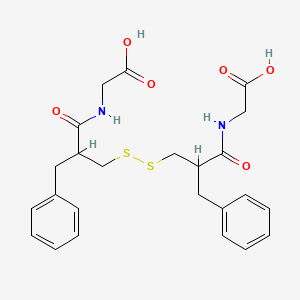

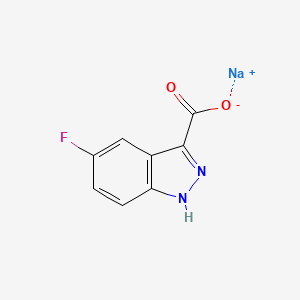

Hydrocortisone phosphate triethylamine, also known as Cortisol 21-phosphate triethylamine salt or (11β)-11,17-Dihydroxy-21-(phosphonooxy)pregn-4-ene-3,20-dione triethylamine salt, is a pharmaceutical compound . It is used as a reference standard in specified quality tests and assays as specified in the USP compendia .

Molecular Structure Analysis

The empirical formula of Hydrocortisone phosphate triethylamine is C21H31O8P · C6H15N . It has a molecular weight of 543.63 . The compound is a combination of hydrocortisone and triethylamine, indicating a complex structure with multiple functional groups.Physical And Chemical Properties Analysis

Hydrocortisone phosphate triethylamine is a pharmaceutical primary standard . The compound has a molecular weight of 543.63 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.科学研究应用

由于其较低的抗炎特性和短暂的作用时间,氢化可的松用于治疗眼部疾病。一项研究调查了其作为滴眼液时渗透到眼前房的能力,强调了眼科医生需要考虑最低有效剂量以最大程度减少副作用,如眼压升高或白内障发展 (Cagini et al., 2021)。

在脓毒症休克患者中,氢化可的松治疗并未显着提高存活率或逆转休克,尽管它确实加快了部分患者的休克逆转 (Sprung et al., 2008)。

探索了氢化可的松通过声透增强经皮递送的功效,但检测不到治疗后血清皮质醇浓度升高,表明没有显着渗透表皮 (Bare et al., 1996)。

已显示应激剂量的氢化可的松比安慰剂更快地逆转高动力性脓毒症休克,减少了人类脓毒症休克中停止血管加压药支持的时间 (Briegel et al., 1999)。

氢化可的松已用于其他类固醇药物的生物转化。一个例子是它通过丝状真菌 Absidia orchidis 中乙酰化皮质醇的生物转化产生 (Chen et al., 2019)。

氢化可的松的声透应用已用于治疗颞下颌关节功能障碍,展示了其在各种医学应用中的多功能性 (Wing, 1982)。

对关节内注射类固醇(包括氢化可的松)后的药代动力学和药效学的研究表明,从注射部位完全吸收,并确定了最大内源性氢化可的松抑制的阈值浓度 (Derendorf et al., 1986)。

氢化可的松已被研究其对代谢的影响,如一项代谢组学研究中观察到的,该研究探讨了氢化可的松在动物模型中诱导的生化变化 (Chen et al., 2005)。

氢化可的松已被研究其在产后治疗中预防或治疗早产儿支气管肺发育不良的潜力,尽管其在该领域的功效仍未得到明确 (Doyle et al., 2010)。

研究含有氢化可的松的用于结肠靶向给药的水凝胶系统证明了氢化可的松在各种给药系统中的潜力 (Liu et al., 2007)。

作用机制

While specific information on the mechanism of action of Hydrocortisone phosphate triethylamine is not available, hydrocortisone, a related compound, is known to bind to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

安全和危害

Hydrocortisone phosphate triethylamine is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction .

未来方向

A recent research paper highlighted the therapeutic effects of hydrocortisone in sepsis and summarized the mechanisms by which hydrocortisone acted on the vascular endothelial cells . The paper pointed out that the mechanisms by which the combination therapy with other drugs enhances the effects of hydrocortisone are still unclear and need to be clarified to determine the benefit of the treatment of sepsis . This suggests that future research could focus on these areas.

属性

IUPAC Name |

N,N-diethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O8P.C6H15N/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-4-7(5-2)6-3/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);4-6H2,1-3H3/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOLETVLSIWCFR-WDCKKOMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocortisone phosphate triethylamine | |

CAS RN |

122764-80-1 |

Source

|

| Record name | Hydrocortisone phosphate triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122764801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROCORTISONE PHOSPHATE TRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW76E0940U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。